molecular formula C7H4Cl2N2O2S B1278626 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 112566-18-4

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No. B1278626
M. Wt: 251.09 g/mol
InChI Key: SKFNUROCOVAKFR-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid (5.0 g) is suspended in 30 ml of phosphorus oxychloride and refluxed for 5 hours. After cooling, the reaction solution is poured into 250 ml of ice water and extracted with dichloromethane. The dichloromethane layer is collected, dried on anydrous sodium sulfate and then concentrated to dryness under reduced pressure to afford 4.6 g of the title compound as pale yellowish crystals.
Name
2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([OH:14])(=O)=[O:12].P(Cl)(Cl)([Cl:17])=O>>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]2[C:10]=1[S:11]([Cl:17])(=[O:14])=[O:12]

Inputs

Step One
Name
2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)O
Step Two
Name
ice water
Quantity
250 mL
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=CC=C2)C1S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.